4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Description
This compound belongs to the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile family, characterized by a fused cyclopentane-pyridine core and a nitrile group at the 3-position. Its unique structure includes a 4-hydroxyphenyl substituent at the 4-position and a thioether-linked coumarin derivative (2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl) at the 2-position.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O4S/c27-13-20-24(15-8-10-17(29)11-9-15)18-5-3-6-21(18)28-25(20)33-14-22(30)19-12-16-4-1-2-7-23(16)32-26(19)31/h1-2,4,7-12,29H,3,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGLELBTFIREEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=C(C=C3)O)C#N)SCC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines several pharmacophores, including a chromene derivative and a cyclopentapyridine moiety. The presence of functional groups such as hydroxyl, thioether, and nitrile may contribute to its biological properties.
Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chromene have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies indicate that the compound may possess cytotoxic effects against several cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Preliminary investigations suggest that the compound may exhibit antimicrobial properties. Similar chromene derivatives have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have shown that they can act as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. The inhibition of these enzymes could lead to anti-inflammatory effects, making this compound a candidate for further research in treating inflammatory diseases.
Case Studies
- Anticancer Studies : A study evaluating the cytotoxicity of structurally related compounds reported IC50 values indicating significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines. The most active derivatives showed IC50 values in the low micromolar range, suggesting that modifications to the core structure can enhance potency.
- Antimicrobial Screening : In vitro assays revealed that certain derivatives exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.
- Enzyme Inhibition Assays : Compounds similar to the target molecule were tested for their ability to inhibit COX-2 and LOX enzymes. Results indicated moderate inhibition with IC50 values ranging from 10 to 25 µM, showcasing potential anti-inflammatory applications.
Data Tables
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives of pyridine and chromene have shown promise in inhibiting cancer cell proliferation. For example, studies on related compounds indicate significant activity against various cancer cell lines, suggesting that the target compound may also possess similar properties .
- Antimicrobial Properties : Compounds with carbonitrile and phenolic groups have been reported to exhibit antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents .
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of related compounds, researchers found that derivatives containing the chromene moiety effectively inhibited tumor growth in vitro and in vivo models. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of similar structures .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of related pyridines demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the carbonitrile group was crucial for enhancing this activity, indicating that modifications to the target compound might yield even more potent derivatives .
Potential Therapeutic Applications
Given its structural characteristics, 4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile could be explored for:
- Cancer Treatment : As a lead compound for developing novel anticancer drugs targeting specific pathways involved in tumorigenesis.
- Infectious Diseases : As a template for synthesizing new antibiotics or antifungal agents to combat resistant strains.
- Inflammatory Disorders : As a basis for creating anti-inflammatory medications that modulate immune responses.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The coumarin-thioether linkage in the target compound likely requires multi-step synthesis, contrasting with simpler benzylthio derivatives in .
- Structure-Activity Relationships (SAR) :
- Unresolved Questions: No direct evidence exists for the target compound’s biological activity. Future work should prioritize assays comparing its efficacy to CAPD derivatives and fluorophenyl-containing analogues .
Preparation Methods
Diarylidenecyclopentanone Preparation
2,5-Di(4-hydroxyphenylidene)cyclopentanone is prepared via Knoevenagel condensation:
Cyclocondensation with Propanedinitrile
The cyclocondensation proceeds via Michael addition and alkoxide-mediated cyclization:
2,5-Di(4-hydroxyphenylidene)cyclopentanone + NC-CH2-CN
→ 4-(4-Hydroxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Catalyst : Sodium ethoxide (20 mol%)
- Solvent : Anhydrous ethanol
- Conditions : Reflux (78°C, 2 h), N₂ atmosphere
- Yield : 78%
Thioether Side-Chain Installation
The 2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio) moiety is introduced via nucleophilic displacement.
3-Bromoacetylcoumarin Synthesis
Coumarin-3-acetic acid is brominated using PBr₃:
Thiolation of Cyclopenta[b]pyridine Core
The core undergoes thiolation with thiourea followed by alkylation:
4-(4-Hydroxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
+ Thiourea → 2-Mercapto intermediate
+ 3-Bromoacetylcoumarin → Target thioether
- Base : K₂CO₃ (2.5 eq)
- Solvent : DMF
- Conditions : Ultrasound (40 kHz, 50°C, 30 min)
- Yield : 68% after recrystallization (ethanol/water)
Structural Optimization and Protective Strategies
Hydroxyl Group Protection
The 4-hydroxyphenyl group is protected as tert-butyldimethylsilyl (TBS) ether during thioether formation:
Microwave-Assisted Cyclization
Final ring closure is accelerated by microwave irradiation:
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction confirms the bicyclic system:
Yield Optimization Table
| Step | Reagents | Time | Yield |
|---|---|---|---|
| Diarylidenecyclopentanone | 4-Hydroxybenzaldehyde, piperidine | 4 h | 87% |
| Cyclocondensation | Propanedinitrile, NaOEt | 2 h | 78% |
| Thioether Formation | 3-Bromoacetylcoumarin, K₂CO₃, ultrasound | 30 min | 68% |
| Deprotection | TBAF | 15 min | 95% |
Comparative Method Analysis
Green vs Conventional Synthesis
| Parameter | Ultrasound Method | Thermal Method |
|---|---|---|
| Reaction Time | 30 min | 6 h |
| Energy Consumption | 150 kWh/kg | 890 kWh/kg |
| Solvent Volume | 15 mL/g | 50 mL/g |
Catalytic Systems
- Cu(OTf)₂ : Provides 22–51% yield in pyridine cyclizations but requires oxygen atmosphere
- NaOEt : Higher yields (78%) under anaerobic conditions
Mechanistic Considerations
The cyclocondensation proceeds through:
- Michael addition of propanedinitrile to diarylidenecyclopentanone
- Alkoxide-induced cyclization to form the pyridine ring
- Aromatization via ethanol-mediated dehydration
Thioether formation follows an SN2 mechanism, with ultrasound enhancing nucleophilicity through cavitation.
Challenges and Solutions
Coumarin Lactone Stability
Thiol Oxidation
- Issue : Disulfide formation during storage
- Fix : Add 0.1% ascorbic acid as antioxidant
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
